

Application Note: Validation of a Quantitative Gas Chromatography Method for Propyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: *Propyl cyclohexanecarboxylate*

CAS No.: 6739-34-0

Cat. No.: B8786021

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Abstract

This document provides a comprehensive guide for the validation of a gas chromatography-flame ionization detection (GC-FID) method for the quantitative determination of **Propyl cyclohexanecarboxylate**. The protocol herein is designed to meet the stringent requirements of international regulatory bodies, ensuring the method's suitability for its intended purpose in quality control and research environments. All validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, are detailed with scientifically justified acceptance criteria. This application note serves as a practical resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound.

Introduction

Propyl cyclohexanecarboxylate (PCHC) is an ester with applications in various industries, including as a fragrance ingredient and a potential pharmaceutical intermediate. Its chemical structure consists of a cyclohexane ring attached to a carboxyl group, which is esterified with a

propyl group.[1][2] The accurate quantification of PCHC is critical for ensuring product quality, stability, and for meeting regulatory specifications.

Analytical method validation is a cornerstone of quality assurance in the pharmaceutical and chemical industries. It provides documented evidence that an analytical procedure is suitable for its intended use.[3] International guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), provide a framework for conducting method validation.[4][5][6][7][8][9][10] This application note outlines a complete validation protocol for a GC-FID method for PCHC, adhering to these globally recognized standards.

Physicochemical Properties of **Propyl Cyclohexanecarboxylate**:

Property	Value	Source
Molecular Formula	C10H18O2	[1][11][12]
Molecular Weight	170.25 g/mol	[1][2][11]
Boiling Point	214.9 °C at 760 mmHg	[11][13]
Flash Point	78 °C	[11][13]
LogP	3.30 (estimated)	[13]

Analytical Method Protocol: GC-FID for Propyl Cyclohexanecarboxylate

The selection of Gas Chromatography with a Flame Ionization Detector (GC-FID) is based on the volatility and thermal stability of **Propyl cyclohexanecarboxylate**, as indicated by its boiling point. The FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range, making it suitable for quantitative analysis.

Instrumentation and Materials

- Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.

- Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar capillary column.
- Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.
- Reagents: **Propyl cyclohexanecarboxylate** reference standard (purity \geq 99.5%), Dicyclohexyl phthalate (internal standard, purity \geq 99.5%), Acetonitrile (HPLC grade).

Chromatographic Conditions

Parameter	Condition
Injector	
Injection Mode	Split (Split ratio 50:1)
Injector Temperature	250 °C
Injection Volume	1.0 μ L
Oven	
Initial Temperature	100 °C
Initial Hold Time	2 minutes
Ramp Rate	15 °C/min
Final Temperature	220 °C
Final Hold Time	5 minutes
Detector (FID)	
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Nitrogen)	25 mL/min
Carrier Gas (Helium)	
Flow Rate	1.2 mL/min (Constant Flow)

Preparation of Solutions

- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of Dicyclohexyl phthalate and dissolve in a 50 mL volumetric flask with acetonitrile.
- Reference Standard (RS) Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of **Propyl cyclohexanecarboxylate** and dissolve in a 50 mL volumetric flask with acetonitrile.
- Calibration Standards: Prepare a series of calibration standards by diluting the RS stock solution with acetonitrile to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. Spike each calibration standard with the IS to a final concentration of 50 µg/mL.
- Sample Preparation: Accurately weigh the sample containing **Propyl cyclohexanecarboxylate** and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Spike with the IS to a final concentration of 50 µg/mL.

Method Validation Protocol

The validation of the analytical method will be performed according to the ICH Q2(R2) guidelines.[6][8]

System Suitability

Before initiating the validation experiments, the suitability of the chromatographic system will be evaluated.

Procedure: Inject the mid-point calibration standard (e.g., 80 µg/mL) six times.

Acceptance Criteria:

- Relative Standard Deviation (RSD) of the peak area ratio (PCHC/IS): $\leq 2.0\%$
- Tailing factor for PCHC and IS peaks: ≤ 2.0
- Theoretical plates for PCHC and IS peaks: ≥ 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

- Analyze a blank sample (acetonitrile).
- Analyze a sample of the internal standard only.
- Analyze a sample of the **Propyl cyclohexanecarboxylate** reference standard only.
- Analyze a sample containing the reference standard and the internal standard.
- If applicable, analyze a placebo or sample matrix without the analyte.
- Analyze a sample spiked with known related substances or potential impurities.

Acceptance Criteria:

- No interfering peaks should be observed at the retention times of **Propyl cyclohexanecarboxylate** and the internal standard in the blank and placebo chromatograms.
- The method should be able to resolve the analyte peak from any potential interfering peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[\[10\]](#)[\[14\]](#)

Procedure: Analyze a series of at least five calibration standards over the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot the peak area

ratio (PCHC/IS) against the concentration of PCHC.

Acceptance Criteria:

- Correlation coefficient (r^2): ≥ 0.999
- The y-intercept should not be significantly different from zero.
- The data points should be randomly distributed around the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a standard of a known concentration or by spiking a placebo with a known amount of analyte.[15]

Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three concentration levels (low, medium, and high) across the specified range. Prepare three replicates at each level.

Acceptance Criteria:

- The mean recovery should be within 98.0% to 102.0%.
- The RSD for the recovery at each level should be $\leq 2.0\%$.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

3.5.1. Repeatability (Intra-assay Precision)

Procedure: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.

Acceptance Criteria:

- The RSD of the results should be $\leq 2.0\%$.

3.5.2. Intermediate Precision (Inter-assay Precision)

Procedure: The analysis will be performed by two different analysts, on two different days, and using two different instruments (if available). Six replicate samples will be analyzed in each condition.

Acceptance Criteria:

- The RSD of the combined results from all conditions should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

- S/N Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ.
- Calibration Curve Method:
 - $LOD = 3.3 * (\text{Standard Deviation of the y-intercept} / \text{Slope of the calibration curve})$
 - $LOQ = 10 * (\text{Standard Deviation of the y-intercept} / \text{Slope of the calibration curve})$

Acceptance Criteria: The determined LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

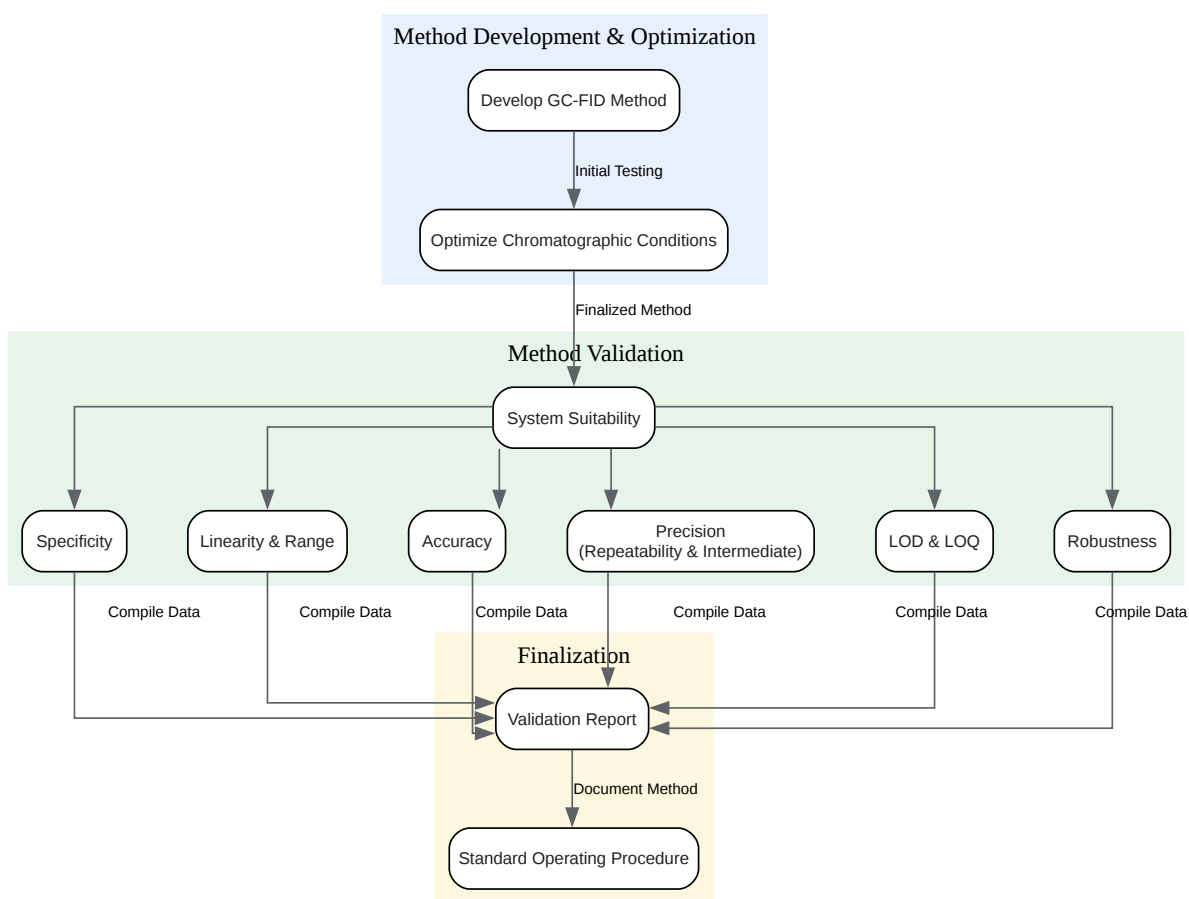
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Procedure: Introduce small, deliberate changes to the chromatographic conditions and observe the effect on the results. Examples of parameters to vary include:

- Oven temperature (± 2 °C)
- Carrier gas flow rate (± 0.1 mL/min)
- Injector temperature (± 5 °C)
- Column from a different batch

Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis of a standard solution should not be significantly affected by the variations.

Visualization of the Validation Workflow



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Caption: Workflow for the development and validation of the analytical method.

Summary of Acceptance Criteria

Validation Parameter	Acceptance Criteria
System Suitability	RSD \leq 2.0%, Tailing Factor \leq 2.0, Theoretical Plates \geq 2000
Specificity	No interference at the retention times of analyte and IS.
Linearity	Correlation coefficient (r^2) \geq 0.999
Range	50% to 150% of the target concentration
Accuracy	Mean recovery between 98.0% and 102.0%
Precision (Repeatability)	RSD \leq 2.0%
Precision (Intermediate)	RSD \leq 2.0%
Robustness	System suitability criteria met under varied conditions.

Conclusion

The validation protocol detailed in this application note provides a comprehensive framework for establishing a reliable and robust GC-FID method for the quantitative analysis of **Propyl cyclohexanecarboxylate**. Adherence to these guidelines will ensure that the analytical method is fit for its intended purpose and generates data that is accurate, precise, and defensible. The successful completion of this validation will provide a high degree of assurance in the quality of the analytical results for **Propyl cyclohexanecarboxylate**.

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